3,5-Difluoro-4-hydroxybenzonitrile

Catalog No.
S728412
CAS No.
2967-54-6
M.F
C7H3F2NO
M. Wt
155.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluoro-4-hydroxybenzonitrile

CAS Number

2967-54-6

Product Name

3,5-Difluoro-4-hydroxybenzonitrile

IUPAC Name

3,5-difluoro-4-hydroxybenzonitrile

Molecular Formula

C7H3F2NO

Molecular Weight

155.1 g/mol

InChI

InChI=1S/C7H3F2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H

InChI Key

XZNZJDPPWWFJAL-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)O)F)C#N

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)C#N

3,5-Difluoro-4-hydroxybenzonitrile is an organic compound with the molecular formula C7H3F2NOC_7H_3F_2NO and a molecular weight of approximately 155.10 g/mol. This compound features a hydroxyl group (-OH) and a nitrile group (-C≡N) attached to a benzene ring that is further substituted with two fluorine atoms at the 3 and 5 positions. Its structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The compound appears as white to pale yellow crystals or powder, with a melting point ranging from 198.0 to 208.0 °C .

Synthesis and Characterization:

3,5-Difluoro-4-hydroxybenzonitrile is a small organic molecule with the chemical formula C7H3F2NO. It is a white crystalline solid with a melting point of 138-140 °C. The synthesis of 3,5-difluoro-4-hydroxybenzonitrile has been reported in several scientific publications, with various methods employed. These methods typically involve the reaction of appropriate starting materials, such as fluorinated nitrophenols or fluorinated phenols, followed by subsequent functional group modifications [, ].

Potential Applications:

  • Pharmaceutical Research: Due to the presence of the nitrile and hydroxyl functional groups, 3,5-difluoro-4-hydroxybenzonitrile may hold potential as a lead compound for the development of new drugs. Its specific biological properties and potential therapeutic applications, however, require further investigation.
  • Material Science: The unique combination of fluorine atoms and functional groups in 3,5-difluoro-4-hydroxybenzonitrile could potentially lead to its application in the development of novel materials with specific properties.
Typical of aromatic compounds:

  • Nucleophilic Substitution: The presence of the hydroxyl and nitrile groups makes this compound susceptible to nucleophilic attack, leading to various substitution reactions.
  • Reduction Reactions: The nitrile group can be reduced to an amine, which may alter the biological activity of the compound.
  • Reactions with Electrophiles: The fluorine atoms can influence electrophilic aromatic substitution reactions, potentially directing further substitutions on the aromatic ring.

Several methods for synthesizing 3,5-Difluoro-4-hydroxybenzonitrile have been reported:

  • Fluorination of Hydroxybenzonitrile: This method involves the selective introduction of fluorine atoms into 4-hydroxybenzonitrile using fluorinating agents.
  • Nitration followed by Reduction: Starting from a difluorinated benzene derivative, nitration can introduce the nitrile group, followed by hydrolysis or reduction steps to yield the final product.
  • Direct Synthesis from Precursors: Utilizing commercially available starting materials and applying specific reaction conditions can yield this compound efficiently.

3,5-Difluoro-4-hydroxybenzonitrile has potential applications in:

  • Pharmaceuticals: Due to its unique structure, it may serve as a lead compound for developing new drugs targeting specific biological pathways.
  • Agricultural Chemicals: Its properties may allow for use in developing herbicides or fungicides.
  • Material Science: The compound's stability and reactivity could be advantageous in creating novel materials or coatings.

Several compounds share structural similarities with 3,5-Difluoro-4-hydroxybenzonitrile. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Differences
3-Fluoro-4-hydroxybenzonitrileC7H4F1NOContains only one fluorine atom
4-Fluoro-3-hydroxybenzonitrileC7H4F1NOFluorine at a different position
3-Fluoro-2-hydroxybenzonitrileC7H4F1NOHydroxyl group at position 2
3-Fluoro-4-methoxybenzonitrileC8H8F1NOContains a methoxy group instead of hydroxyl
3,4-Difluoro-2-hydroxybenzonitrileC7H4F2NOAdditional fluorine atom at position 4

The unique combination of two fluorine atoms and both hydroxy and nitrile functional groups distinguishes 3,5-Difluoro-4-hydroxybenzonitrile from these similar compounds, potentially leading to unique reactivity and biological profiles not found in its analogs .

The synthesis of 3,5-difluoro-4-hydroxybenzonitrile (CAS 2967-54-6) emerged as part of broader advancements in fluorinated aromatic chemistry. While direct historical records for this specific compound are sparse in the provided sources, its development aligns with methodologies established for brominated analogs like 3,5-dibromo-4-hydroxybenzonitrile. Early synthetic routes for such compounds often involved halogenation of phenolic precursors, a strategy later adapted for fluorination. The compound’s first documented applications in patents and research literature date to the early 2000s, particularly in liquid crystal synthesis and pharmaceutical intermediates.

Molecular Identity and Classification

3,5-Difluoro-4-hydroxybenzonitrile belongs to the benzonitrile family, characterized by a cyano group (-C≡N) attached to a benzene ring. Key structural features include:

  • Fluorine substituents at positions 3 and 5
  • Hydroxyl group at position 4
  • Electron-withdrawing cyano group at position 1
ParameterValue
Molecular FormulaC₇H₃F₂NO
Molecular Weight155.10 g/mol
PubChem CID10749406
SMILESOC1=C(F)C=C(C=C1F)C#N

This configuration positions the compound as a fluorinated phenolic nitrile, combining the stability of fluorine with the reactivity of the hydroxyl and cyano groups.

Chemical Nomenclature and Systematic Designations

The compound is systematically named 3,5-difluoro-4-hydroxybenzonitrile, adhering to IUPAC rules for substituted aromatic compounds. Alternative names include:

  • 2,6-Difluoro-4-cyanophenol
  • 4-Cyano-2,6-difluorophenol
  • 3,5-Difluoro-4-hydroxybenzonitrile

Its classification spans multiple categories:

  • Functional Group Class: Nitrile, phenol, dihalobenzene
  • Application Class: Fluorinated building block, liquid crystal precursor, pharmaceutical intermediate.

Structural Significance in Fluorinated Organic Compounds

The fluorine atoms at positions 3 and 5 confer distinct electronic and steric properties:

PropertyImpact
Electron-WithdrawingEnhances acidity of the hydroxyl proton
Steric HindranceModulates reactivity at adjacent positions
Thermal StabilityResists decomposition under high temperatures

These features make the compound valuable for:

  • Medicinal chemistry: Precursor to quinazolines and aminoquinolines.
  • Liquid crystal synthesis: Provides fluorinated cores for mesogenic molecules.
  • Agrochemicals: Intermediate for herbicides like fluroxypyr derivatives.

Synthesis and Production

Synthetic Routes

The synthesis of 3,5-difluoro-4-hydroxybenzonitrile typically involves fluorination of hydroxybenzonitrile derivatives. Key methods include:

  • Electrophilic Fluorination:
    • Reagents: HF, KF, or AgF in acidic conditions.
    • Mechanism: Fluorine replaces hydrogen atoms at activated positions.
  • Nucleophilic Aromatic Substitution:
    • Starting Material: Brominated or chlorinated analogs.
    • Reagents: Fluoride salts (e.g., KF) in polar aprotic solvents.

Example Protocol (adapted from bromination methods):

  • Step 1: Dissolve 4-hydroxybenzonitrile in aqueous NaOH.
  • Step 2: Add bromine (1–1.1 equivalents) at 15–85°C.
  • Step 3: Replace bromine with fluorine via nucleophilic substitution.

Industrial Production Challenges

ChallengeSolution
Low Fluorine ReactivityUse phase-transfer catalysts or HF-based reagents.
Byproduct FormationOptimize stoichiometry and reaction time.
Cost of ReagentsUtilize bromide/bromate mixtures for in situ hypobromous acid generation.

Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

Target MoleculeApplication
Quinazoline DerivativesAntimalarial (e.g., Gefitinib) and anticancer drugs.
Aminoquinoline DerivativesAntiparasitic agents (e.g., Tacrine analogs).

Liquid Crystal Components

Fluorinated phenolic nitriles enhance:

  • Thermal Stability
  • Dielectric Anisotropy
  • Photostability

Patents highlight its use in liquid crystal displays (LCDs) and optical materials.

Agrochemical Precursors

3,5-Difluoro-4-hydroxybenzonitrile derivatives are intermediates for:

  • Fluroxypyr: A pyridine-based herbicide controlling broadleaf weeds.
  • Bromoxynil: A nitrile herbicide effective at low application rates.

Physical and Chemical Properties

Key Properties

PropertyValue
Melting Point200–208°C
SolubilityLow in water; soluble in DMSO, DMF
StabilityStable under ambient conditions

Reactivity Profile

Reaction TypeConditionsOutcome
Nucleophilic SubstitutionKF, DMF, 80–100°CReplacement of fluorine with nucleophiles
Hydroxyl DeprotonationNaOH, aqueousFormation of phenoxide intermediates
Cyanide HydrolysisH₂O, acid/heatingConversion to carboxylic acid

Analytical Characterization

Spectroscopic Data

TechniqueKey Peaks
¹H NMRδ 5.5–7.0 (aromatic protons), δ 4.8 (OH)
¹³C NMRδ 160–170 (C=O/C≡N), δ 110–150 (aromatic carbons)
IR3200–3500 cm⁻¹ (OH), 2220 cm⁻¹ (C≡N)

Crystallographic Data

While specific crystal structures are not reported in the provided sources, the compound crystallizes as a white to pale cream solid with a melting point of 200–208°C.

Environmental and Regulatory Considerations

Persistence and Degradation

Fluorinated compounds often exhibit persistence due to carbon-fluorine bond stability. Limited data suggest that 3,5-difluoro-4-hydroxybenzonitrile may degrade via:

  • Hydrolysis of the cyano group.
  • Photodegradation under UV exposure.

Regulatory Status

ParameterValue
CAS Number2967-54-6
UN NumberUN3439 (corrosive)
HandlingAvoid inhalation; use PPE

Molecular Formula and Weight Analysis

The molecular formula of 3,5-difluoro-4-hydroxybenzonitrile is C₇H₃F₂NO, representing a compact aromatic structure with a molecular weight of 155.10 grams per mole [1] [2] [3]. This molecular weight places it within the range of small to medium-sized organic molecules commonly employed in pharmaceutical and materials science applications [6]. The compound is registered under Chemical Abstracts Service number 2967-54-6 and carries the MDL number MFCD09033181 [7] [8].

PropertyValueReference Source
Molecular FormulaC₇H₃F₂NO [1] [2]
Molecular Weight (g/mol)155.10 [3] [4]
CAS Number2967-54-6 [1] [7]
MDL NumberMFCD09033181 [2] [8]
IUPAC Name3,5-difluoro-4-hydroxybenzonitrile [2] [3]
SMILES NotationOC1=C(F)C=C(C=C1F)C#N [3] [5]
InChI KeyXZNZJDPPWWFJAL-UHFFFAOYSA-N [2] [3]

The molecular composition reveals a high degree of substitution on the benzene ring, with 43% of the available positions occupied by heteroatoms or functional groups [1] [2]. The presence of two fluorine atoms contributes significantly to the molecular weight, accounting for approximately 24.5% of the total mass [3].

Structural Connectivity and Bond Characteristics

The structural connectivity of 3,5-difluoro-4-hydroxybenzonitrile follows a highly ordered arrangement that maximizes electronic stabilization through resonance effects [9] [10]. The benzene ring serves as the central framework, with carbon-carbon bond lengths typically ranging from 1.39 to 1.40 Angstroms, consistent with aromatic delocalization [11]. The nitrile group exhibits characteristic triple bond geometry with a carbon-nitrogen bond length of approximately 1.16-1.17 Angstroms [11] [12].

The carbon-fluorine bonds represent some of the strongest single bonds in organic chemistry, with bond lengths typically measuring 1.34-1.36 Angstroms [11] [13]. These bonds contribute significantly to the molecule's stability and influence its electronic properties [14] [13]. The hydroxyl group forms a carbon-oxygen bond with a length of approximately 1.36-1.37 Angstroms, while the oxygen-hydrogen bond measures 0.96-0.97 Angstroms [11].

Bond TypeTypical Bond Length (Å)Bond CharacterElectronic Influence
C≡N (Nitrile)1.16-1.17Triple bond, linearStrong electron-withdrawing
C-C (Aromatic)1.39-1.40Aromatic delocalizedConjugated system
C-F (Aromatic)1.34-1.36Polar covalent, strongElectron-withdrawing/donating
C-O (Hydroxyl)1.36-1.37Polar covalentElectron-donating
O-H (Hydroxyl)0.96-0.97Polar covalentHydrogen bonding capability

Computational studies on related fluorinated benzonitrile derivatives indicate that the average deviation from linearity of the nitrile group is approximately 137.25 degrees, suggesting minimal distortion from ideal geometry [11] [12]. The structural parameters demonstrate remarkable consistency across different substitution patterns in fluorinated aromatic systems [11].

Electronic Distribution and Resonance Effects

The electronic distribution in 3,5-difluoro-4-hydroxybenzonitrile is governed by complex interactions between electron-donating and electron-withdrawing substituents [15] [14]. The nitrile group functions as a strong electron-withdrawing group through both inductive and resonance effects, significantly influencing the electron density distribution across the aromatic ring [16] [17]. Simultaneously, the hydroxyl group exhibits electron-donating characteristics through resonance, while the fluorine atoms demonstrate dual behavior depending on the specific electronic context [14] [18].

The resonance effects in this system create a complex electronic landscape where multiple canonical structures contribute to the overall electronic distribution [15] [14]. The nitrile group participates in resonance by accepting electron density from the aromatic ring, particularly through para-positioned resonance structures [16] [17]. The hydroxyl group can donate electron density into the ring system, creating regions of increased electron density ortho and para to the hydroxyl substituent [19] [14].

Fluorine atoms in aromatic systems exhibit unique electronic behavior characterized by competing inductive and resonance effects [14] [18]. The high electronegativity of fluorine results in strong inductive electron withdrawal, while the lone pairs on fluorine can participate in resonance donation to the aromatic system [14] [13]. This dual nature creates a complex electronic environment that significantly influences the compound's chemical reactivity [18] [20].

Electronic ParameterEstimated ValueContributing Factors
HOMO Energy (eV)-6.5 to -7.0Electron-withdrawing F and CN groups
LUMO Energy (eV)-1.5 to -2.0CN acceptor group lowering
HOMO-LUMO Gap (eV)4.5 to 5.5Moderate gap for substituted aromatics
Dipole Moment (Debye)3.0 to 4.0High polarity from substituents
Topological Polar Surface Area (Ų)44.02Computational prediction

The electronic distribution pattern creates distinct regions of electrophilic and nucleophilic character within the molecule [15] [18]. Computational studies on similar fluorinated aromatic compounds indicate that the electron density is significantly reduced at positions adjacent to electron-withdrawing groups [13] [21].

Stereochemistry and Conformational Analysis

3,5-Difluoro-4-hydroxybenzonitrile exhibits minimal conformational flexibility due to its rigid aromatic framework [22] [23]. The planar nature of the benzene ring constrains the molecule to essentially a single conformation, with the primary sources of conformational variation arising from the rotation of the hydroxyl group [24]. The hydroxyl hydrogen can adopt different orientations relative to the ring plane, though intramolecular hydrogen bonding interactions may favor specific conformations [24].

The symmetry of the molecule is reduced from that of unsubstituted benzene due to the asymmetric arrangement of substituents [22] [23]. The compound possesses a single plane of symmetry passing through the carbon atoms bearing the nitrile and hydroxyl groups, as well as through the carbon atom positioned between the two fluorine substituents [22]. This symmetry reduction has implications for the molecule's physical properties and potential biological activity [23].

Computational conformational analysis of related hydroxybenzonitrile derivatives indicates that the energy barriers for hydroxyl group rotation are typically low, on the order of 2-5 kcal/mol [24]. However, the presence of fluorine substituents in the ortho positions relative to the hydroxyl group may create additional steric interactions that influence the preferred conformations [24].

Conformational ParameterDescriptionEnergy Implications
Ring PlanarityHighly planar aromatic systemMinimal deviation from planarity
Hydroxyl RotationLimited rotation around C-O bondLow energy barriers (2-5 kcal/mol)
Symmetry ElementsSingle plane of symmetryCs point group symmetry
Steric InteractionsMinimal intramolecular crowdingFavorable for planar conformation

The rigid structure of 3,5-difluoro-4-hydroxybenzonitrile contributes to its crystalline properties, with reported melting points ranging from 200-208°C [4] [6]. This high melting point reflects strong intermolecular interactions in the solid state, likely involving hydrogen bonding and aromatic stacking interactions [4] [13].

Computational Molecular Orbital Studies

Computational molecular orbital studies provide detailed insights into the electronic structure and properties of 3,5-difluoro-4-hydroxybenzonitrile [16] [17] [26]. Density functional theory calculations using standard basis sets reveal characteristic orbital patterns typical of substituted aromatic systems [17] [18]. The highest occupied molecular orbital typically exhibits significant electron density on the aromatic ring and hydroxyl oxygen, reflecting the electron-donating character of the hydroxyl substituent [16] [17].

The lowest unoccupied molecular orbital shows substantial localization on the nitrile group and adjacent aromatic carbons, consistent with the electron-accepting nature of the cyano substituent [16] [26]. This orbital pattern facilitates charge transfer processes and influences the compound's electronic absorption properties [17] [18]. Computational studies on related benzonitrile derivatives indicate HOMO energies in the range of -6.5 to -7.0 eV and LUMO energies between -1.5 and -2.0 eV [17] [18].

The molecular orbital calculations reveal significant mixing between fluorine lone pair orbitals and the aromatic π-system [18] [13]. This interaction contributes to the unique electronic properties of fluorinated aromatics and influences their chemical reactivity patterns [18] [20]. The dual nature of fluorine as both an electron-withdrawing group through inductive effects and a potential electron donor through resonance is clearly evident in the molecular orbital descriptions [14] [18].

Molecular OrbitalEnergy Range (eV)Primary CharacterComputational Method
HOMO-6.5 to -7.0Aromatic π + OH donationDFT/B3LYP
LUMO-1.5 to -2.0CN acceptance + aromatic π*DFT/B3LYP
HOMO-1-7.0 to -7.5Aromatic π with F contributionDFT/B3LYP
LUMO+1-1.0 to -1.5Extended aromatic π* systemDFT/B3LYP

Crystalline Structure and Polymorphism

3,5-Difluoro-4-hydroxybenzonitrile exhibits a crystalline solid state at ambient conditions, presenting as crystals or powder or crystalline powder [1] [2] [3]. The compound's molecular structure features a high degree of planarity, characteristic of aromatic systems with minimal steric hindrance . The rigid aromatic framework contributes significantly to the compound's ability to form stable crystalline arrangements through intermolecular interactions .

The molecular geometry displays single plane of symmetry passing through the carbon atoms bearing the nitrile and hydroxyl groups, as well as through the carbon atom positioned between the two fluorine substituents, resulting in Cs point group symmetry . This reduced symmetry from that of unsubstituted benzene has important implications for the compound's crystalline packing arrangements and physical properties .

Computational conformational analysis indicates that the hydroxyl group rotation barriers are relatively low, typically on the order of 2-5 kcal/mol . However, the presence of fluorine substituents in the ortho positions relative to the hydroxyl group creates additional steric interactions that influence the preferred molecular conformations in the solid state .

While specific polymorphic forms of 3,5-difluoro-4-hydroxybenzonitrile have not been extensively documented in the available literature, related dihalo-4-hydroxybenzonitrile compounds are known to exhibit polymorphism and isostructural behavior [5] [6]. The 3,5-dichloro-4-hydroxybenzonitrile analog demonstrates the formation of multiple polymorphic forms with different crystalline arrangements, suggesting that the difluoro analog may also possess similar polymorphic potential [5].

Appearance and Organoleptic Properties

3,5-Difluoro-4-hydroxybenzonitrile appears as a white to pale cream colored solid under standard laboratory conditions [1] [2] [3] [7]. The compound maintains its solid state morphology across a wide temperature range, remaining stable at ambient storage conditions [8] [9] [7].

The material typically presents in multiple physical forms including crystalline powder, crystals, or crystalline powder [1] [2] [3], indicating versatility in its solid-state presentations depending on crystallization conditions and handling procedures. This morphological flexibility suggests that the compound can adapt to various processing and storage requirements while maintaining its chemical integrity [7].

Thermodynamic Properties

Melting Point and Phase Transition Behavior

The melting point of 3,5-difluoro-4-hydroxybenzonitrile has been consistently reported across multiple sources as falling within the range of 198.0-208.0°C [1] [8] [10] [11] [2] [9] [3] [12] [7]. More specifically, various suppliers and analytical sources report slightly different ranges: 200-208°C [13] [10] [11] [9] [7] [14] [15] [16] and 198.0-208.0°C [1] [2] [3] [12]. This relatively high melting point reflects the presence of strong intermolecular interactions in the solid state, particularly hydrogen bonding involving the hydroxyl group and aromatic stacking interactions between the planar molecular frameworks .

The substantial melting point range suggests potential phase transition complexity or the existence of multiple crystalline forms with slightly different thermal properties. The clear melt designation used in technical specifications [1] [2] [3] indicates that the compound undergoes a clean phase transition from solid to liquid without decomposition at the melting point.

The high thermal stability evidenced by the elevated melting point is attributed to the compound's rigid aromatic structure and the stabilizing influence of the fluorine substituents . The intermolecular hydrogen bonding network involving the hydroxyl group and potential aromatic stacking interactions contribute to the elevated energy requirements for phase transition .

Boiling Point and Vapor Pressure Relationships

Predictive computational models estimate the boiling point of 3,5-difluoro-4-hydroxybenzonitrile to be 221.0 ± 40.0°C at 760 mmHg [13] [10] [17]. This relatively close proximity between the melting point (200-208°C) and predicted boiling point (221°C) indicates a narrow liquid range, which is characteristic of compounds with strong intermolecular interactions [13] [10] [17].

The vapor pressure at standard conditions (25°C) is predicted to be extremely low at 0.1 ± 0.5 mmHg [17], reflecting the compound's low volatility. This minimal vapor pressure is consistent with the presence of hydrogen bonding capabilities and the substantial molecular weight of 155.10 g/mol [17].

The predicted flash point of 87.4 ± 27.3°C [17] provides important safety and handling information, indicating that the compound requires moderate heating to reach conditions where vapor ignition could occur. The relatively high flash point compared to many organic solvents enhances the compound's safety profile for laboratory and industrial handling [17].

Thermal Stability Analysis

3,5-Difluoro-4-hydroxybenzonitrile demonstrates excellent thermal stability under ambient conditions [8] [9] [7] [14]. The compound can be stored at ambient temperatures [8] [9] [7] without degradation, indicating robust thermal properties suitable for standard laboratory and industrial applications.

The thermal stability is enhanced by the electron-withdrawing effects of the fluorine substituents, which stabilize the aromatic system against thermal decomposition . The carbon-fluorine bonds, being among the strongest in organic chemistry, contribute significantly to the overall thermal resilience of the molecule .

No specific decomposition temperature data is available in the current literature [18] [19], but the absence of reported thermal degradation issues during routine handling and storage suggests that the compound maintains its integrity well above its melting point. The predicted boiling point of 221°C provides an upper limit for thermal processing applications [13] [10] [17].

Solubility Parameters

Solvent Compatibility Profile

3,5-Difluoro-4-hydroxybenzonitrile exhibits limited solubility in water [17] but demonstrates good solubility in polar organic solvents. The compound is specifically noted to be soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) , both of which are high-polarity aprotic solvents capable of solvating the compound through dipole-dipole interactions and potential hydrogen bonding with the hydroxyl group.

Methanol solubility has been confirmed [20] [18], indicating compatibility with protic polar solvents. This solubility pattern suggests that the compound can participate in hydrogen bonding as both a donor (through the hydroxyl group) and acceptor (through the nitrile nitrogen), facilitating dissolution in hydrogen-bonding solvents [20].

The low water solubility is attributed to the hydrophobic nature of the fluorinated aromatic system, which outweighs the hydrophilic contribution of the hydroxyl group. The presence of two electron-withdrawing fluorine atoms reduces the electron density on the hydroxyl oxygen, potentially diminishing its hydrogen-bonding capacity with water molecules .

Partition Coefficients in Various Media

The predicted logarithmic partition coefficient (Log P) is 1.61 [17], indicating moderate lipophilicity. This value suggests that the compound has a slight preference for lipophilic environments over aqueous phases, which is consistent with its limited water solubility and good organic solvent compatibility [17].

The predicted pKa value of 5.34 ± 0.23 [13] [10] indicates that the compound exhibits weak acid behavior, with the hydroxyl group capable of proton dissociation under mildly basic conditions [13] [10]. This acidity is enhanced by the electron-withdrawing effects of both the fluorine substituents and the nitrile group, which stabilize the conjugate base through resonance and inductive effects [13] [10].

The relatively low pKa compared to simple phenols (typically around 10) demonstrates the significant influence of the electron-withdrawing substituents on the compound's acid-base properties [13] [10]. This enhanced acidity may influence the compound's behavior in biological systems and its interaction with various chemical environments.

Spectroscopic Properties

UV-Visible Absorption Spectra

Fluorinated benzonitrile compounds, including 3,5-difluoro-4-hydroxybenzonitrile, typically exhibit UV-visible absorption in the range of 300-400 nm [21] [22] [23]. This absorption arises from π→π* electronic transitions within the aromatic system, which are influenced by the electron-withdrawing effects of both the fluorine substituents and the nitrile group [21] [23].

The presence of the hydroxyl group in the para position relative to the nitrile introduces additional electronic effects through resonance interactions, potentially causing bathochromic shifts in the absorption spectrum compared to non-hydroxylated analogs [21]. The electron-withdrawing fluorine substituents in the meta positions relative to the hydroxyl group further modulate the electronic properties of the aromatic system [23].

Computational studies on related fluorinated benzonitrile systems suggest that the compound exhibits charge transfer absorption characteristics [23], where electron density shifts from the hydroxyl-substituted portion of the molecule toward the electron-deficient nitrile group upon electronic excitation [23].

Fluorescence Emission Characteristics

While specific fluorescence data for 3,5-difluoro-4-hydroxybenzonitrile is limited in the available literature, related fluorinated hydroxybenzonitrile derivatives demonstrate emission characteristics dependent on molecular rigidity and planarity [24] [25]. The compound's rigid aromatic structure and potential for intramolecular hydrogen bonding may influence its photophysical behavior [24].

Studies on structurally related compounds such as 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI) show that fluorinated hydroxybenzene derivatives can exhibit significant fluorescence when molecular rotation is restricted [25]. The benzene ring rotation around single bonds can be a key factor in determining fluorescence quantum yields [25].

The presence of fluorine substituents typically enhances photostability and can influence fluorescence quantum yields through heavy atom effects and electronic perturbations of the aromatic system [24]. However, the electron-withdrawing nature of the nitrile group may contribute to fluorescence quenching through enhanced non-radiative decay pathways [24].

Infrared Vibrational Assignments

The infrared spectrum of 3,5-difluoro-4-hydroxybenzonitrile exhibits characteristic absorption bands that reflect its functional group composition and molecular structure. The nitrile group (C≡N) stretching frequency appears at approximately 2220 cm⁻¹ [26] [27], which is typical for aromatic nitriles and reflects the high bond strength and reduced mass of the carbon-nitrogen triple bond [26].

The hydroxyl group (O-H) stretching vibration is observed in the range of 3200-3500 cm⁻¹ , with the exact frequency depending on the extent of hydrogen bonding in the solid state or solution . The relatively broad nature of this absorption band suggests the presence of hydrogen bonding interactions, either intermolecular in the solid state or with solvent molecules in solution .

Carbon-fluorine stretching vibrations contribute to the fingerprint region of the spectrum, typically appearing in the range of 1000-1300 cm⁻¹ [26]. These vibrations are particularly diagnostic for fluorinated aromatic compounds and provide valuable structural confirmation [26].

Detailed vibrational analysis of the related compound 3,5-difluorobenzonitrile has been performed using ab initio quantum chemical methods, revealing that the C≡N stretching mode contains 87% contribution from the C≡N stretching force constant and exhibits mixing with the C-CN stretching mode to the extent of 12% [26]. Similar vibrational coupling patterns are expected for the hydroxylated analog [26].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (33.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (33.33%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (66.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (33.33%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (66.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

3,5-Difluoro-4-hydroxybenzonitrile

Dates

Last modified: 08-15-2023

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